molecular formula C11H23NO B1594487 Undecanamide CAS No. 2244-06-6

Undecanamide

Cat. No.: B1594487
CAS No.: 2244-06-6
M. Wt: 185.31 g/mol
InChI Key: FKVMWDZRDMCIAJ-UHFFFAOYSA-N
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Description

Undecanamide is an organic compound with the molecular formula C₁₁H₂₃NO. It is an amide derivative of undecanoic acid. This compound is characterized by its long carbon chain, which imparts hydrophobic properties, making it useful in various industrial and scientific applications.

Scientific Research Applications

Undecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including as a component in the synthesis of bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals due to its hydrophobic nature.

Safety and Hazards

When handling Undecanamide, it is advised to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecanamide can be synthesized through several methods:

    Direct Amidation: This involves the reaction of undecanoic acid with ammonia or an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

    Acyl Chloride Method: Undecanoic acid is first converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with ammonia or an amine to form this compound. This method is often preferred due to its higher yield and efficiency.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Undecanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield undecanoic acid and ammonia or the corresponding amine.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to undecylamine.

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products:

    Hydrolysis: Undecanoic acid and ammonia or amine.

    Reduction: Undecylamine.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Comparison with Similar Compounds

  • Decanamide
  • Dodecanamide
  • Hexanamide
  • Octanamide

Properties

IUPAC Name

undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVMWDZRDMCIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292545
Record name Undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244-06-6
Record name Undecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2244-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 83586
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Undecanamide derivatives, particularly those structurally similar to estradiol, have demonstrated interactions with 17β-hydroxysteroid dehydrogenases (17β-HSDs). Specifically, these compounds act as inhibitors of 17β-HSD type 2, the enzyme responsible for converting estrone to estradiol and androstenedione to testosterone [, , ]. This inhibition disrupts the production of estradiol, a key driver of estrogen-dependent cancers, leading to anti-estrogenic effects and inhibiting the proliferation of cancer cells [, , ]. For example, N-Butyl, N-methyl, 11-[3',17' β-(dihydroxy)-1',3',5'(10')-estratrien-16' α-yl]-9(R/S)-bromo this compound exhibited potent inhibition of 17β-HSD type 2 with an IC50 of 10.6 μM [].

ANone: The question asks specifically about "this compound", which is different from the "this compound derivatives" discussed in the provided research papers. Therefore, we can only provide information on the general structure of this compound, not the specific derivatives.

    ANone: The provided research papers do not present evidence suggesting that this compound derivatives themselves act as catalysts. The focus remains on their biological activity as enzyme inhibitors and potential therapeutic agents.

    A: While the provided research papers do not extensively discuss computational chemistry studies, one study employed docking simulations to investigate the binding mode of Sah 58-035 [3-[decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]-propanamide] to the estrogen receptor []. This study revealed that Sah 58-035 fits well within the receptor's ligand-binding site, providing insights into its agonistic activity []. Further computational studies, including QSAR modeling, could be valuable in exploring the structure-activity relationships and optimizing the potency and selectivity of this compound derivatives.

    A: Understanding the SAR of this compound derivatives is crucial for optimizing their therapeutic potential. Research indicates that modifications to the steroidal core and the 7α-side chain significantly influence the biological activity of these compounds [, , , , ].

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